1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone” is a compound from the indoline family of organic compounds. It is also known as AMIE. The CAS Number of this compound is 1116229-84-5 .

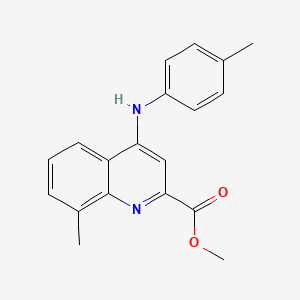

Molecular Structure Analysis

The molecular formula of this compound is C13H19N3O2 . The InChI code for this compound is 1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .

- Kinase Inhibitor : The compound’s indoline moiety suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and inhibiting specific kinases can have therapeutic implications .

- Fluorescent Probe : Due to its indoline core, this compound exhibits fluorescence. Scientists have used it as a fluorescent probe in biological imaging and optoelectronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Its electron-donating and accepting groups make it a potential OLED material. Researchers investigate its luminescent properties for display technologies .

- Polymerization Initiator : The dimethylamino group can act as a polymerization initiator. Researchers have explored its use in creating functional polymers with controlled properties .

- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules. Its indoline and dimethylamino groups provide versatility in constructing diverse organic structures .

- Chiral Recognition : The chiral center in the indoline ring allows for enantioselective recognition. Scientists have investigated its use in chiral chromatography and separation techniques .

- Metabolism Studies : Researchers study the metabolism of this compound to understand its fate in living organisms. Metabolites can impact drug efficacy and safety profiles .

Medicinal Chemistry and Drug Development

Photophysics and Optoelectronics

Materials Science

Organic Synthesis

Analytical Chemistry

Pharmacology and Toxicology

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves the reaction of 6-amino-5-methoxyindole with 2-dimethylaminoacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "6-amino-5-methoxyindole", "2-dimethylaminoacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 6-amino-5-methoxyindole in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 2-dimethylaminoacetyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |

CAS RN |

1116229-84-5 |

Product Name |

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone |

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.298 |

IUPAC Name |

1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone |

InChI |

InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 |

InChI Key |

AQXBGNALPUIDCH-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B2697759.png)

![2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2697763.png)

![3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2697764.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)